Pyridazino[4,5-d][1,2,3]triazine
Description
Structure
3D Structure
Properties
CAS No. |
6133-65-9 |
|---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyridazino[4,5-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-2-8-10-9-5(4)3-7-6-1/h1-3H |
InChI Key |
MLOFDZNGZCHPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=NC2=CN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridazino 4,5 D 1 2 3 Triazine and Its Structural Analogues
Strategies for Annulation and Ring Closure to Form the Pyridazino[4,5-d]bohrium.comnih.govmdpi.comtriazine Framework
The creation of the fused pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazine system is achieved through several primary synthetic routes, each characterized by distinct mechanisms for ring formation. These methods include diazotization-mediated cyclizations, condensation reactions, and intramolecular cyclizations, which are pivotal in constructing the target heterocyclic scaffold.
Diazotization-Mediated Cyclization Reactions for Triazine Ring Formation
A prominent method for the synthesis of fused 1,2,3-triazine (B1214393) rings involves the diazotization of an amino group positioned ortho to a suitable nucleophilic site, followed by intramolecular cyclization. nih.govresearchgate.net This tandem reaction sequence is a powerful tool for constructing the triazine portion of the pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazine framework.
For instance, the synthesis of pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones has been successfully accomplished through a diazotization reaction. researchgate.net This approach typically involves the treatment of an appropriately substituted aminothienopyridazine derivative with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), to form a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to yield the fused triazinone ring system. researchgate.net The versatility of this method allows for the introduction of various substituents onto the heterocyclic core, enabling the synthesis of a library of derivatives. researchgate.net
A similar strategy has been employed in the synthesis of other fused 1,2,3-triazinone systems, such as bohrium.comnih.govnih.govoxadiazolo[3,4-d] bohrium.comnih.govmdpi.comtriazin-7(6H)-one, highlighting the broad applicability of diazotization-mediated cyclization. nih.gov In this case, the reaction of (1,2,5-oxadiazolyl)carboxamide derivatives with diazotizing agents leads to the formation of the target bicyclic system. nih.gov
Condensation and Cyclocondensation Approaches for Heterocyclic Fusion
Condensation and cyclocondensation reactions represent another cornerstone in the synthesis of fused heterocyclic systems, including pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazines and their analogues. asianpubs.orgnih.gov These reactions typically involve the joining of two or more molecules, often with the elimination of a small molecule like water or an alcohol, to form a new ring system.
A notable example is the synthesis of functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). asianpubs.org While this specific example leads to a pyridazino[4,5-d]pyridazine, the underlying principle of using hydrazine to form a pyridazine (B1198779) ring is fundamental. This pyridazine ring can then be further functionalized and cyclized to form the desired triazine ring. For example, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to the formation of triazino[3,4-b] bohrium.commdpi.comresearchgate.netthiadiazines, demonstrating the utility of condensation reactions in building complex fused systems. researchgate.net
Furthermore, the synthesis of N(1)-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones has been achieved through the condensation of preformed alkyl or aryl hydrazones with 6-chloro-3-methyl-5-nitrouracil. nih.gov This three-step process highlights how condensation strategies can be employed to construct triazine-containing fused systems.
Intramolecular Cyclization Reactions in the Synthesis of Fused Pyridazinotriazines
Intramolecular cyclization is a key strategy for the formation of fused heterocyclic rings, where a single molecule containing appropriately positioned reactive functional groups reacts with itself to form a cyclic structure. mdpi.comresearchgate.netrsc.org This approach is particularly effective in the synthesis of fused pyridazinotriazines.
One example involves the intramolecular Dieckmann cyclization to prepare 6-substituted 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates, which can serve as precursors for further elaboration into fused systems. researchgate.net Another powerful technique is the intramolecular cyclization of diazo intermediates. For instance, the thermolysis of 5-(2-pyrazinyl)tetrazole leads to the formation of 1,2,3-triazolo[1,5-a]pyrazine via a diazo intermediate, demonstrating a method for creating a fused triazole ring, a close relative of the triazine ring. researchgate.net
More directly related to the target system, the synthesis of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This process involves the in situ generation of a β-diazo ketone via diazotization, which then undergoes cyclization. rsc.org While this example leads to a fused pyrazole, the underlying principle of intramolecular cyclization of a diazo intermediate is transferable to the synthesis of fused triazines.
Precursor Chemistry and Key Starting Materials for Pyridazino[4,5-d]bohrium.comnih.govmdpi.comtriazine Synthesis
The successful synthesis of the pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazine framework is critically dependent on the availability and reactivity of suitable precursor molecules. Aminopyridazine and hydrazinopyridazine derivatives, along with active methylene (B1212753) reagents, are among the most important classes of starting materials for these synthetic endeavors.
Utilization of Aminopyridazine and Hydrazinopyridazine Derivatives
Aminopyridazine and hydrazinopyridazine derivatives are versatile and essential building blocks in the synthesis of pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazines and related fused heterocycles. researchgate.netsemanticscholar.orgnih.govnih.gov Their utility stems from the reactive amino and hydrazino groups, which can participate in a variety of cyclization and condensation reactions.
Specifically, 5-aminothieno[2,3-c]pyridazine derivatives have been used as key precursors in the synthesis of pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones. researchgate.net The amino group in these compounds can be diazotized and subsequently cyclized to form the triazine ring. researchgate.net Similarly, transformations of 3-aminopyridazines have been shown to yield various heterocyclic systems, including 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives, which are structurally related to the target compound. semanticscholar.org
Hydrazinopyridazine derivatives are also crucial starting materials. For example, 3-hydrazino-6-monoalkylaminopyridazines have been synthesized and utilized as precursors for further chemical modifications. nih.gov In a more complex example, 4(6H)-amino-3-hydrazinyl-7-(thiophen-2-yl)pyridazino[3,4-e] bohrium.comnih.govresearchgate.nettriazine served as a starting point for a series of cyclization reactions to obtain novel fused heterocyclic systems. nih.gov The reaction of 2-hydrazinoazaheterocycles with various reagents is a known route to the formation of triazines.
Role of Active Methylene Reagents in Annulation Processes
Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are valuable reagents in organic synthesis, particularly in the construction of heterocyclic rings. shivajicollege.ac.in Their enhanced acidity makes them potent nucleophiles in condensation and annulation reactions.
In the context of pyridazine synthesis, active methylene compounds can be used to construct the pyridazine ring itself, which can then be further elaborated into the fused pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazine system. The reaction of active methylene compounds with suitable precursors is a reported method for the formation of pyridazines and triazines. bohrium.com For instance, the synthesis of pyridazines can be achieved through reactions involving acetohydrazide derivatives and activated enones, which can be derived from active methylene compounds. bohrium.com
While direct examples of active methylene reagents in the final cyclization to form the pyridazino[4,5-d] bohrium.comnih.govmdpi.comtriazine ring are less common in the provided context, their role in constructing the foundational pyridazine ring is a critical and well-established strategy. The versatility of active methylene compounds allows for the introduction of various substituents, which can then be used to direct subsequent cyclization reactions.
Exploitation of Carboxamide and Carbonitrile Precursors
The utility of carboxamide and carbonitrile moieties as starting materials for the construction of the pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine ring system is a cornerstone of its synthesis. These functional groups provide versatile handles for cyclization reactions, leading to the desired fused heterocyclic core.
One established method involves the diazotization of aminopyrrole-carboxamides. For instance, the diazotization of 3-aminopyrrole-4-carboxamides has been shown to directly yield the pyrrolo[3,4-d]-1,2,3-triazine ring system in excellent yields through an intramolecular coupling reaction. researchgate.net This approach highlights the efficiency of utilizing a pre-functionalized carboxamide precursor to facilitate the formation of the triazine ring.
Similarly, the synthesis of related fused systems, such as pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives, has been achieved starting from 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide. researchgate.net Reaction of this carboxamide with reagents like formamide, acetic anhydride, or carbon disulfide leads to the desired pyrimidine (B1678525) ring fused to the thienopyridazine core. researchgate.net While not directly forming the pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine system, this demonstrates the principle of using a carboxamide as a key building block for constructing fused nitrogen-containing heterocycles.
The versatility of carbonitrile precursors is also evident in the synthesis of various heterocyclic systems that can be considered structural analogues or precursors to the target scaffold. For example, the reaction of arylhydrazonomalononitriles with phenylhydrazine (B124118) can lead to the formation of 2,5-dihydro-1,2,4-triazine-6-carbonitriles. mdpi.com These intermediates, possessing a carbonitrile group, offer a potential site for further chemical transformations to construct the pyridazine ring.
Advanced Synthetic Techniques and Reaction Conditions
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, environmentally friendly, and atom-economical methodologies. This trend is reflected in the synthesis of pyridazinotriazine systems, with an emphasis on one-pot multicomponent reactions, catalyst-assisted synthesis, and sustainable approaches.
One-Pot Multicomponent Reactions (MCRs) for Pyridazinotriazine Assembly
An example of a one-pot synthesis in a related system is the preparation of 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] researchgate.netnih.govthiazin-6(7H)-one. This compound was synthesized directly from a pyridazinethione derivative in a one-pot reaction with chloroacetic acid, p-chlorobenzaldehyde, and anhydrous sodium acetate. nih.gov While not a pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine, this illustrates the feasibility of one-pot procedures in constructing complex fused pyridazine systems.
The development of one-pot MCRs for the direct synthesis of the pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazine core remains an active area of research. Such a strategy could involve the condensation of a suitable pyridazine precursor with a 1,3-dicarbonyl compound and a nitrogen source, for instance. The efficiency of MCRs in generating molecular diversity makes them a highly attractive approach for creating libraries of pyridazinotriazine derivatives for biological screening.
Catalyst-Assisted Synthesis and Optimized Reaction Environments
The use of catalysts can significantly enhance the efficiency and selectivity of organic reactions. In the context of pyridazinotriazine synthesis, catalysts can facilitate key bond-forming steps and enable reactions to proceed under milder conditions.
For instance, copper-promoted cyclization reactions have been employed in the synthesis of 1,6-dihydropyridazines from β,γ-unsaturated hydrazones. organic-chemistry.org These dihydropyridazines can be readily oxidized to the corresponding pyridazines, which are key precursors for pyridazinotriazine synthesis. organic-chemistry.org The use of a copper catalyst allows for a 6-endo-trig cyclization to occur with good yields and high regioselectivity under mild conditions. organic-chemistry.org
Furthermore, the synthesis of 1,3,5-triazines from nitriles can be catalyzed by silica-supported Lewis acids. researchgate.net This method offers an environmentally benign alternative to traditional acid or base-catalyzed methods that often require harsh reaction conditions. researchgate.net Although this example pertains to a different triazine isomer, the principle of using solid-supported catalysts for improved reaction conditions and easier product purification is directly applicable to the synthesis of pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazines. The development of specific catalysts for the direct annulation of the 1,2,3-triazine ring onto a pyridazine core is a promising avenue for future research.
Solvent-Free and Sustainable Methodologies in Pyridazinotriazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Solvent-free reactions and the use of sustainable reaction media are key aspects of this approach, aiming to reduce environmental impact and improve safety.
An example of a solvent-free synthesis is the one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines. This reaction proceeds by grinding 3,6-dihydrazinopyridazine, an aromatic aldehyde, and iodobenzene (B50100) diacetate at room temperature, offering a greener alternative to traditional solvent-based methods. researchgate.net
Microwave-assisted and ultrasound-assisted syntheses are other green techniques that can accelerate reaction times and improve yields. For example, the synthesis of 1,3,5-triazine (B166579) derivatives has been efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.netnih.gov Sonochemical methods have also been employed for the synthesis of triazine derivatives in aqueous media, minimizing the use of organic solvents. nih.gov The application of these energy-efficient and solvent-minimized techniques to the synthesis of pyridazino[4,5-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazines holds significant promise for developing more sustainable and environmentally friendly manufacturing processes.
Reactivity and Chemical Transformations of Pyridazino 4,5 D 1 2 3 Triazine Systems
Nucleophilic Substitution Reactions on the Pyridazino[4,5-d]triazine Core
Nucleophilic substitution is a predominant reaction pathway for functionalizing the pyridazino[4,5-d]triazine scaffold. The presence of good leaving groups, such as halogens, on the electron-deficient ring system facilitates their displacement by a wide range of nucleophiles.
Displacement of Halogenated Pyridazino[4,5-d]triazine Precursors by Various Nucleophiles
Halogenated derivatives of pyridazino[4,5-d]triazines are versatile intermediates for the synthesis of a variety of substituted analogues. The high reactivity of the carbon-halogen bond in these compounds allows for its displacement by oxygen, sulfur, and carbon-based nucleophiles. For instance, in the related pyridazino[4,5-d]pyridazine (B3350090) system, chloro substituents have been successfully displaced by methoxide (B1231860) ions. The reaction of 1,4,5,8-tetrachloropyridazino[4,5-d]pyridazine with two equivalents of sodium methoxide resulted in a mixture of dimethoxy-dichloro-pyridazino[4,5-d]pyridazines.
The reactivity of chloro-substituted pyridazines and triazines is well-documented and provides a model for the expected behavior of halogenated pyridazino[4,5-d]triazines. For example, 4-chloroquinazolines, which are structurally related, undergo facile nucleophilic displacement of the chlorine atom. Similarly, the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be sequentially substituted by various nucleophiles, including alcohols and amines, with the reactivity being dependent on the reaction temperature. This stepwise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.
The following table summarizes representative nucleophilic substitution reactions on related heterocyclic systems, which serve as a model for the potential reactivity of halogenated pyridazino[4,5-d]triazines.
| Starting Material | Nucleophile | Product(s) | Reference |
| 1,4,5,8-Tetrachloropyridazino[4,5-d]pyridazine | Sodium methoxide | Mixture of dimethoxy-dichloro-pyridazino[4,5-d]pyridazines | |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) | Amines, Alcohols | Mono-, di-, or tri-substituted 1,3,5-triazines | |
| 4-Chloroquinazolines | Hydrazines | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | |
| 4-Halogenopyridazines | Potassium amide in liquid ammonia | Aminopyridazines |
Reactions with Hydrazines and Other Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, particularly hydrazine (B178648) and its derivatives, are important reagents in the functionalization of pyridazino[4,5-d]triazine systems and related heterocycles. The reaction of halogenated precursors with hydrazine hydrate (B1144303) can lead to the corresponding hydrazinyl derivatives, which are themselves versatile intermediates for further transformations. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloropyridazine reacts with hydrazine hydrate to afford the corresponding 3-hydrazinylpyridazine (B1252368) derivative.
These hydrazinyl-substituted compounds can undergo subsequent intramolecular or intermolecular reactions to form fused heterocyclic systems. For example, treatment of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulfide leads to the formation of fused pyridazinotriazine derivatives.
Ring transformation reactions are also observed when chloro-substituted nitrogen heterocycles react with hydrazine. A notable example is the reaction of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures, which yields 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles through a complex rearrangement mechanism. The reaction of 4-amino-3-halogenopyridazines with hydrazine can also lead to ring contraction, forming pyrazoles.
The table below provides examples of reactions with nitrogen-containing nucleophiles on related heterocyclic systems.
| Starting Material | Nucleophile | Product(s) | Reference |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloropyridazine | Hydrazine hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinylpyridazine | |
| 4-Chloroquinazolines | Hydrazine hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | |
| 4-Amino-3-halogenopyridazines | Hydrazine | Pyrazoles | |
| 4-Halogenopyridazines | Potassium amide in liquid ammonia | Aminopyridazines | |
| 4-Chloro-pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinone | Various amines | 4-Substituted amino derivatives |
Electrophilic Aromatic Substitution on Pyridazino[4,5-d]triazine Derivatives
There is a notable lack of information in the scientific literature regarding electrophilic aromatic substitution reactions directly on the pyridazino[4,5-d]triazine core. This can be attributed to the highly electron-deficient nature of this heterocyclic system. The presence of six nitrogen atoms significantly deactivates the ring towards attack by electrophiles. Standard electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions, which typically require electron-rich aromatic substrates, are generally not feasible on such electron-poor scaffolds.
Attempts to perform such reactions would likely require harsh conditions and may lead to degradation of the ring system rather than the desired substitution. For instance, the nitration of even less electron-deficient heterocycles like pyridine (B92270) requires forcing conditions and gives low yields. The direct nitration of 1,3,5-triazine (B166579) to form trinitrotriazine has proven to be an elusive synthetic challenge. While direct nitration of some five-membered heterocycles is possible, the pyridazino[4,5-d]triazine system is expected to be far less reactive.
Cycloaddition Reactions Involving the Pyridazino[4,5-d]triazine Scaffold
The electron-deficient nature of the pyridazino[4,5-d]triazine system makes it a potential candidate for participating in inverse electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the electron-poor heterocycle acts as the diene and reacts with an electron-rich dienophile.
Inverse Electron-Demand Hetero Diels-Alder Reactivity
While specific examples of IEDDA reactions involving the pyridazino[4,5-d]triazine scaffold are not extensively reported, the reactivity of related 1,2,3-triazines and 1,2,4-triazines provides strong evidence for its potential to undergo such transformations. Electron-deficient 1,2,3-triazines have been shown to react as dienes with electron-rich 1-propynylamines in a highly regioselective aza-Diels-Alder reaction to form pyridazine (B1198779) derivatives. Similarly, 1,2,4-triazines participate in IEDDA reactions with various dienophiles.
The reaction typically proceeds with the expulsion of a small molecule, such as nitrogen gas, leading to the formation of a new heterocyclic ring. The fusion of the pyridazine ring to the triazine core in the pyridazino[4,5-d]triazine system would influence the regioselectivity and rate of the cycloaddition.
The table below illustrates the IEDDA reactivity of related triazine systems.
Other Pericyclic Transformations and Annulation Reactions
Beyond IEDDA reactions, the pyridazino[4,5-d]triazine system and its derivatives could potentially undergo other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, although such reactivity is not well-documented for this specific scaffold.
Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a plausible synthetic strategy. These often proceed through multi-step sequences that may involve initial nucleophilic substitution followed by intramolecular cyclization. For example, the reaction of 4-chloroquinazolines with hydrazine leads to a ring-transformed product that can then undergo further cyclization with orthoesters to form a triazolobenzotriazepine system. Similarly, annulation reactions have been used to synthesize various fused 1,2,4-triazine (B1199460) derivatives.
A specific example of a ring opening-annulation reaction has been reported for anthra[1,2-d]triazine-4,7,12(3H)-trione, where thermal opening of the triazinone ring is followed by a [4+2] cycloaddition with pyridine derivatives to construct a new fused quinazoline (B50416) system. This suggests that the triazine portion of the pyridazino[4,5-d]triazine scaffold could potentially undergo similar transformations under thermal conditions.
Functional Group Interconversions and Derivatization Strategies
The modification of the pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine core through the interconversion and derivatization of its functional groups is a key strategy for the synthesis of a diverse range of compounds. These transformations can be broadly categorized into modifications of peripheral substituents and the formation of azomethine derivatives.
Modification of Peripheral Substituents on the Fused System
The strategic modification of substituents attached to the pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine nucleus is a powerful tool for fine-tuning its physicochemical and biological properties. A common approach involves the introduction of a reactive "handle" on the ring system, which can then be subjected to various displacement reactions.
For instance, in a related pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinone system, a 4-chloro derivative serves as a versatile intermediate. researchgate.net The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles to introduce new functional groups at the 4-position. researchgate.net This strategy is a well-established method for the derivatization of heterocyclic compounds.
The following table illustrates potential nucleophilic substitution reactions on a hypothetical 4-chloro-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine, based on known reactivity patterns in similar heterocyclic systems.
| Nucleophile | Reagent Example | Potential Product |
| Amine | R-NH₂ | 4-Amino-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine |
| Alkoxide | R-ONa | 4-Alkoxy-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine |
| Thiolate | R-SNa | 4-Thioether-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine |
| Hydrazine | N₂H₄ | 4-Hydrazino-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine |
These transformations highlight the potential for creating a library of derivatives with diverse peripheral functionalities, enabling the exploration of structure-activity relationships.
Formation of Hydrazones and Related Azomethine Derivatives
The introduction of a hydrazino group onto the pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine scaffold opens up a plethora of possibilities for further derivatization, most notably through the formation of hydrazones and other azomethine derivatives. Hydrazones are formed by the condensation reaction of a hydrazino-substituted heterocycle with an aldehyde or a ketone.
In a study on the related 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine, the hydrazino derivative was successfully condensed with p-nitrobenzaldehyde and various monosaccharides to yield the corresponding hydrazones. researchgate.net This demonstrates the general reactivity of a hydrazino group attached to a pyridazine-containing fused system. Similarly, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) readily affords a hydrazide-hydrazone derivative. nih.gov
These reactions are significant as the resulting hydrazones can serve as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. For example, cyclodehydration of a hydrazone can lead to the formation of a triazolo ring. researchgate.net The general scheme for hydrazone formation from a hypothetical hydrazino-pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine is depicted below:
The formation of Schiff bases, another class of azomethine derivatives, is also a plausible transformation. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with aldehydes has been shown to produce the corresponding Schiff bases. beilstein-journals.org
Rearrangement Reactions within Pyridazino[4,5-d]wikipedia.orgrsc.orgresearchgate.nettriazine Frameworks
Rearrangement reactions offer a pathway to novel and often more thermodynamically stable heterocyclic scaffolds. Within the context of triazine-containing fused systems, the Dimroth rearrangement is a notable example.
Investigation of Dimroth-Type Rearrangements
The Dimroth rearrangement is a well-documented isomerization reaction in which an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places within a heterocyclic ring. wikipedia.org This rearrangement is particularly common in 1,2,3-triazoles and has been extensively studied in various fused heterocyclic systems. wikipedia.orgrsc.org
The accepted mechanism for the Dimroth rearrangement typically involves the opening of the triazole ring to form a diazo intermediate, followed by rotation and subsequent ring closure to yield the rearranged isomer. wikipedia.org In fused systems like 1,2,4-triazolo[4,3-c]pyrimidines, the rearrangement to the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers is often observed under acidic or basic conditions. beilstein-journals.orgbenthamscience.com The rate of this rearrangement can be influenced by factors such as pH and the nature of the substituents on the heterocyclic core. nih.gov
While the Dimroth rearrangement is a known phenomenon in many fused triazine and pyrimidine (B1678525) systems, there is currently a lack of specific research investigating this rearrangement within the pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine framework. The potential for a Dimroth-type rearrangement in this specific system would likely depend on the substitution pattern and the reaction conditions employed. For instance, the presence of an amino or imino substituent adjacent to the triazine ring might be a prerequisite for such a rearrangement to occur, mirroring the patterns observed in other heterocyclic systems. wikipedia.org
Further investigation is required to determine if the pyridazino[4,5-d] wikipedia.orgrsc.orgresearchgate.nettriazine skeleton is susceptible to this type of intramolecular transformation. Such studies would not only expand the fundamental understanding of the reactivity of this heterocyclic system but could also provide access to novel isomeric structures with potentially different biological activities.
Structural Elucidation and Advanced Characterization Methodologies for Pyridazino 4,5 D 1 2 3 Triazine
Spectroscopic Techniques for Comprehensive Structural Confirmation
The definitive structural elucidation of complex heterocyclic systems such as Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine and its derivatives relies on the synergistic application of various advanced spectroscopic methodologies. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. Each method provides unique and complementary information, allowing for the unambiguous confirmation of the molecular framework, the identification of specific functional groups, and the detailed analysis of atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridazino[4,5-d]mdpi.comasianpubs.orgnih.govtriazine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) NMR experiments, it is possible to map out the complete carbon-hydrogen framework and establish the connectivity between different parts of the molecule.
¹H NMR spectroscopy provides critical information about the chemical environment, number, and connectivity of protons in a molecule. In the context of the Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine system, the chemical shifts (δ) of the aromatic protons are particularly diagnostic. Protons on the pyridazine (B1198779) ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.
While specific data for the unsubstituted Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine is scarce, analysis of related fused pyridazine systems provides insight into the expected chemical shifts. For instance, in derivatives of the related pyridazino[4,5-d]pyridazine (B3350090) system, aromatic protons have been observed in the range of δ 6.7-8.5 ppm. asianpubs.org In more complex fused systems containing a pyridazine ring, such as a thienyl-pyridazino-triazino-thiadiazine derivative, the pyridazine proton signal appears around δ 6.50-6.58 ppm. mdpi.comnih.gov The exact position depends on the specific substitution pattern on the heterocyclic core.
Table 1: Illustrative ¹H NMR Data for Protons in Related Fused Pyridazine Structures
| Compound Class | Proton Environment | Reported Chemical Shift (δ, ppm) | Source(s) |
| Pyridazino[4,5-d]pyridazine Derivatives | Aromatic Protons | 6.70 - 8.50 | asianpubs.org |
| Pyridazino[3′,4′:5,6] mdpi.comasianpubs.orgnih.govtriazino Derivatives | Pyridazine CH | ~6.50 | nih.gov |
| Pyridazino[3′,4′:5,6] mdpi.comasianpubs.orgnih.govtriazino Derivatives | Pyridazine CH | ~6.58 | mdpi.com |
This table presents data from related but different molecular structures to illustrate the typical chemical shift ranges for protons in similar chemical environments.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine, the carbon atoms within the fused aromatic rings are expected to resonate at significantly different chemical shifts, reflecting their distinct electronic environments. Carbons adjacent to nitrogen atoms typically appear further downfield.
Data from related structures can be used to predict the expected chemical shift regions. In studies of pyridazino[4,5-d]pyridazine derivatives, carbon signals were observed between δ 110 and 152 ppm. asianpubs.org For a more complex fused pyridazino-triazino system, aromatic carbon signals were reported in the broader range of δ 118.9 to 161.3 ppm, encompassing carbons in various heterocyclic rings. mdpi.comnih.gov These values help to define the expected spectral window for the carbon atoms of the Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine core.
Table 2: Illustrative ¹³C NMR Data for Carbons in Related Fused Pyridazine Structures
| Compound Class | Carbon Environment | Reported Chemical Shift (δ, ppm) | Source(s) |
| Pyridazino[4,5-d]pyridazine Derivatives | Aromatic Carbons | 110 - 152 | asianpubs.org |
| Pyridazino[3′,4′:5,6] mdpi.comasianpubs.orgnih.govtriazino Derivatives | Aromatic & Heterocyclic Carbons | 118.9 - 161.3 | mdpi.comnih.gov |
This table presents data from related but different molecular structures to illustrate the typical chemical shift ranges for carbon atoms in similar chemical environments.
COSY (COrrelation SpectroscopY) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For a substituted Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine, COSY would reveal correlations between neighboring protons on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com It is invaluable for assigning which proton is attached to which carbon in the heterocyclic framework.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). sdsu.eduyoutube.com It is particularly crucial for identifying connections through quaternary (non-protonated) carbons and across heteroatoms. For example, in the analysis of related pyrazolo[3,4-d] mdpi.comasianpubs.orgnih.govtriazine systems, HMBC was used to confirm connectivity between ring protons and quaternary bridgehead carbons, which was essential for confirming the fused ring structure. researchgate.net For Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine, HMBC would be key to confirming the fusion of the pyridazine and triazine rings by showing correlations between protons on one ring and carbons on the other.
Table 3: Conceptual HMBC Correlations for Structural Elucidation of Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine
| Proton (¹H) | Expected Carbon Correlation (¹³C) | Structural Information Gained |
| Pyridazine-H | Quaternary Pyridazine-C | Confirms intra-ring connectivity |
| Pyridazine-H | Quaternary Bridgehead-C | Confirms fusion of pyridazine and triazine rings |
| Pyridazine-H | Triazine-C | Confirms fusion of pyridazine and triazine rings |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. nih.gov For the Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine scaffold, IR spectroscopy can confirm the presence of the heterocyclic aromatic system and the absence of other functional groups.
The key vibrational modes for the parent compound would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. asianpubs.org
C=N and C=C stretching: The stretching vibrations of the double bonds within the fused aromatic rings are expected to produce a series of characteristic absorptions in the 1400-1650 cm⁻¹ region. pressbooks.pube3s-conferences.org Studies on related pyridazino[4,5-d]pyridazine derivatives show C=N stretching absorptions around 1650-1675 cm⁻¹. asianpubs.org
Ring Vibrations (Breathing Modes): The entire ring system exhibits characteristic "breathing" and bending vibrations that contribute to a unique fingerprint region below 1400 cm⁻¹, which can be used to confirm the identity of the compound by comparison with a known standard.
Table 4: Expected Infrared Absorption Frequencies for Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Source(s) |
| Aromatic C-H | Stretching | 3000 - 3150 | asianpubs.org |
| Aromatic C=C / C=N | Stretching | 1400 - 1680 | asianpubs.orge3s-conferences.org |
| Fused Ring System | Bending / Fingerprint | < 1400 | pressbooks.publibretexts.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine (C₅H₃N₅), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion (M⁺).
The electron impact (EI) mass spectrum would show a prominent molecular ion peak, reflecting the stability of the aromatic fused-ring system. The fragmentation pattern is particularly informative for heterocyclic systems. A key fragmentation pathway anticipated for the 1,2,3-triazine (B1214393) ring is the extrusion of a stable molecule of nitrogen (N₂), which has a mass of 28 amu. nih.gov This is a characteristic fragmentation for 1,2,3-triazole and 1,2,3-thiadiazole (B1210528) systems as well. nih.gov The resulting radical cation would then undergo further fragmentation, likely involving the cleavage of the remaining pyridazine ring.
Table 5: Predicted Key Fragments in the Mass Spectrum of Pyridazino[4,5-d] mdpi.comasianpubs.orgnih.govtriazine (C₅H₃N₅, MW = 133.12)
| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |
| 133 | [C₅H₃N₅]⁺ (Molecular Ion) | - |
| 105 | [C₅H₃N₃]⁺ | N₂ |
| 78 | [C₄H₂N₂]⁺ | HCN from m/z 105 |
X-ray Crystallography for Precise Solid-State Structure Determination of Pyridazino[4,5-d]researchgate.netmdpi.comgrowingscience.comtriazine Derivatives
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been instrumental in confirming the structures of various pyridazino[4,5-d] researchgate.netmdpi.comgrowingscience.comtriazine derivatives and their precursors, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.
In the study of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, single-crystal X-ray diffraction analysis confirmed the proposed structure. mdpi.comresearchgate.net The analysis revealed that the compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.com The triazole and indole (B1671886) rings were found to be twisted from each other by 12.64°. mdpi.com This detailed structural information is crucial for understanding the molecule's conformation and potential receptor-binding modes.
Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related pyridazine derivative, was determined to be a monoclinic system with a space group of P21/c. growingscience.com The analysis highlighted that the benzene (B151609) and pyridazine ring moieties are not coplanar, with specific torsion angles of -43.4° and -132° defining their relative orientation. growingscience.com Such data is vital for computational modeling and drug design efforts.
The power of X-ray crystallography extends to more complex fused systems. For instance, the crystal structures of researchgate.netmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives, which act as BRD4 bromodomain inhibitors, have been determined in complex with the BD1 bromodomain, elucidating the specific binding modes. nih.gov Furthermore, the crystal structure of a hydroacridinone-based hydrazino-s-triazine derivative was solved, revealing an orthorhombic crystal system with a Pbca space group. researchgate.net This analysis also detailed the significant intermolecular contacts, such as O…H and Cl…H interactions, that govern the crystal packing. researchgate.net
The crystallographic data for several triazine and pyridazine derivatives are summarized below:
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted triazole and indole rings (12.64°) | mdpi.com |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P21/c | Non-coplanar benzene and pyridazine rings | growingscience.com |
| Hydroacridinone-based hydrazino-s-triazine derivative | Orthorhombic | Pbca | H…H, O…H, Cl…H, N…H, and C…H contacts dominate packing | researchgate.net |
| 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride (B1173362) 2.5-hydrate | - | - | Extensive hydrogen bonding and π-π stacking | nih.gov |
| 3,5,7-Triamino researchgate.netmdpi.comnih.govtriazolo[4,3-a] researchgate.netgrowingscience.comresearchgate.nettriazine pentazolate | Monoclinic | P21/n | Crystal density of 1.644 g·cm⁻³ | energetic-materials.org.cn |
These examples underscore the indispensable role of X-ray crystallography in providing high-resolution structural data, which is foundational for rational drug design and the development of new materials based on the pyridazino[4,5-d] researchgate.netmdpi.comgrowingscience.comtriazine scaffold.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a molecule. This analytical method is routinely employed alongside spectroscopic techniques to confirm the identity and purity of newly synthesized pyridazino[4,5-d] researchgate.netmdpi.comgrowingscience.comtriazine derivatives and related heterocyclic systems.
The synthesis of novel pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones and their subsequent derivatives involved characterization by elemental analyses to confirm the proposed structures. researchgate.net Similarly, in the development of a series of azoles and azines, elemental analysis served as a crucial tool for structural confirmation. The structures of newly synthesized compounds, including pyrazolo[4,3-e] researchgate.netmdpi.comnih.govtriazine derivatives, have been consistently validated through elemental analysis, ensuring the calculated and found elemental percentages are in close agreement. mdpi.com
For instance, in the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives, elemental analysis was performed to confirm the composition of the target compounds. nih.gov The calculated and found values for carbon, hydrogen, chlorine, and nitrogen were reported to be in close agreement, thereby validating the molecular formula. nih.gov
The following table presents representative elemental analysis data for a synthesized pyridazine derivative:
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | C: 58.02, H: 3.65, Cl: 21.41, N: 16.92 | C: 57.83, H: 3.39, Cl: 21.08, N: 16.59 | nih.gov |
The close correlation between the calculated and experimentally determined values provides strong evidence for the successful synthesis and purity of the intended product. This method is consistently applied in the synthesis of various fused pyridazine systems, including pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines and pyridazino[3',4':5,6] researchgate.netmdpi.comnih.govtriazino[3,4-b] researchgate.netgrowingscience.comnih.govthiadiazine derivatives, where elemental analyses are performed at specialized micro-analytical centers. researchgate.netnih.govmdpi.com The synthesis of 2,4-diamino-1,3,5-triazines under microwave irradiation also relied on elemental analysis, among other techniques, for structural elucidation. chim.it
Theoretical and Computational Chemistry Studies on Pyridazino 4,5 D 1 2 3 Triazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Elucidation of Regioselectivity and Reaction Pathways in Cyclization Reactions
There is a lack of published research detailing the use of computational methods to investigate the regioselectivity and reaction pathways for the cyclization reactions leading to the Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine core. Theoretical studies would be instrumental in predicting the most likely outcomes of synthetic routes.
Prediction of Spectroscopic Parameters (e.g., Gauge-Independent Atomic Orbital (GIAO) NMR Shifts)
No literature could be found on the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts using the GIAO method, for Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine. nih.govresearchgate.net These calculations are crucial for confirming experimentally determined structures and for the analysis of new derivatives.
Molecular Modeling and Simulation Approaches
Specific molecular modeling and simulation studies on the Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine framework are absent from the current body of scientific literature. nih.govderpharmachemica.comrsc.orgderpharmachemica.com
Conformational Analysis of Pyridazino[4,5-d]nih.govmdpi.comnih.govtriazine Frameworks
A conformational analysis of the Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine ring system, which would provide insights into its three-dimensional shape and flexibility, has not been reported.
Investigation of Reaction Mechanisms for Pyridazinotriazine Formation and Transformation
There are no dedicated computational investigations into the mechanisms of formation or transformation reactions of Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine. Such studies would offer a molecular-level understanding of the synthetic processes involved.
Quantitative Structure-Activity Relationship (QSAR) Studies on Pyridazino[4,5-d]nih.govmdpi.comnih.govtriazine Analogues
No Quantitative Structure-Activity Relationship (QSAR) studies for analogues of Pyridazino[4,5-d] nih.govmdpi.comnih.govtriazine have been published. nih.govnih.gov QSAR models are essential for predicting the biological activity of new compounds in this class and for guiding the design of more potent analogues.
Computational Assessment of Molecular Descriptors and Their Correlation with Biological Response
Currently, there are no published studies that have computationally assessed the molecular descriptors of Pyridazino[4,5-d] imist.manih.govnih.govtriazine. Such studies would typically involve the calculation of a wide range of descriptors, including:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify aspects of the electron distribution, such as dipole moment and polarizability.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Without experimental biological data for a series of Pyridazino[4,5-d] imist.manih.govnih.govtriazine derivatives, it is impossible to establish a correlation between any calculated molecular descriptors and a biological response. QSAR modeling, a powerful tool in drug discovery, relies on such correlations to predict the activity of new compounds. The absence of both computational data and biological screening results for this specific scaffold prevents any such analysis.
Prediction of General Bioactivity Trends and Scaffold Potency
In the absence of dedicated research, any prediction of the general bioactivity trends and scaffold potency of Pyridazino[4,5-d] imist.manih.govnih.govtriazine would be purely speculative. While computational methods can be used to predict the potential of a scaffold to interact with biological targets, these predictions require at least some foundational experimental data or validated computational models for closely related structures.
Studies on analogous but distinct heterocyclic systems, such as pyrazolo[4,3-e] imist.manih.govbohrium.comtriazines and imist.manih.govnih.govtriazolo[4,5-d]pyrimidines, have shown that these scaffolds can exhibit a range of biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov These studies often employ molecular docking simulations to predict how molecules might bind to the active sites of proteins. However, the specific arrangement of nitrogen atoms in the Pyridazino[4,5-d] imist.manih.govnih.govtriazine ring system would significantly influence its electronic and steric properties, making direct extrapolation from other scaffolds unreliable.
Exploration of Biological Activity Potential and Applications of Pyridazino 4,5 D 1 2 3 Triazine Scaffolds Non Clinical Focus
General Overview of Pyridazine (B1198779) and Triazine Heterocycles as Biologically Relevant Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, six-membered rings containing nitrogen atoms, such as pyridazine and triazine, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in many biologically active compounds. mdpi.com Its derivatives have been extensively studied and have demonstrated a wide spectrum of pharmacological activities. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, anticancer, antiviral, and antihypertensive properties. nih.govmdpi.comnih.gov The presence of the nitrogen atoms allows for hydrogen bonding and other molecular interactions, making pyridazine-containing molecules versatile candidates for drug discovery. mdpi.com The functionalization of the pyridazine ring can be readily achieved, allowing chemists to modulate the biological activity and design novel therapeutic agents. nih.gov
Similarly, the triazine ring, which exists in three isomeric forms (1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine), is a fundamental core in numerous compounds with significant biological applications. ijpsr.infojmchemsci.comnih.gov The symmetrical 1,3,5-triazine (B166579) (s-triazine) and the asymmetrical 1,2,4-triazine isomers are particularly prominent in the scientific literature. researchgate.netnih.govijpsr.info Triazine derivatives are known to possess a broad range of bioactivities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govijpsr.infomdpi.com The triazine scaffold's ability to be substituted at multiple positions allows for the creation of large libraries of compounds for screening and the development of structure-activity relationships to optimize potency and selectivity. researchgate.netnih.gov
The fusion of these two important pharmacophores into a single molecular framework, such as the Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine system, represents a strategy to create novel chemical entities with potentially unique and enhanced biological activities, drawing from the properties of both parent heterocycles.
Table 1: Overview of Reported Biological Activities for Pyridazine and Triazine Scaffolds
| Scaffold | Reported Biological Activities |
|---|---|
| Pyridazine | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral, Antihypertensive, Analgesic, Anticonvulsant, Antioxidant nih.govmdpi.comnih.gov |
| Triazine | Anticancer, Antiviral, Antimicrobial, Antimalarial, Anti-inflammatory, Herbicidal, Enzyme Inhibition nih.govijpsr.infojmchemsci.commdpi.com |
In vitro Investigations of Pyridazino[4,5-d]researchgate.netnih.govresearchgate.nettriazine Derivatives for General Bioactivity
The synthesis of fused heterocyclic systems is a well-established strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. The Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine scaffold, which combines the structural features of both pyridazine and 1,2,3-triazine (B1214393), is a subject of scientific interest. However, a review of publicly available scientific literature indicates that extensive in vitro investigations specifically targeting derivatives of the Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine ring system are limited. The following sections address the status of research into the specific biological activities for this particular heterocyclic family.
While the individual pyridazine and triazine nuclei are components of many known antimicrobial agents, dedicated studies focusing on the antibacterial, antifungal, or antiviral properties of Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine derivatives are not widely reported in the accessible scientific literature. Research on related fused systems, such as those containing the 1,2,4-triazine isomer, has shown antimicrobial potential, suggesting that the researchgate.netnih.govresearchgate.net-triazine isomer could be a target for future investigation in this area. researchgate.netnih.govmdpi.com
The antiproliferative potential of heterocyclic compounds is a major focus of cancer research. Both pyridazine and various triazine isomers have independently shown promise as scaffolds for anticancer agents. nih.govresearchgate.netnih.gov However, specific studies detailing the in vitro antiproliferative activity of Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine derivatives against cancer cell lines such as HepG2, HCT-116, or MCF-7 are scarce in the current body of published research. The evaluation of this specific scaffold for cytotoxic or antiproliferative effects remains an open area for exploration.
Triazine and pyridazine derivatives have been identified as modulators of various enzymes, including protein kinases, which are critical targets in drug discovery. nih.govmdpi.com The rigid, planar structure of fused heterocycles can be ideal for fitting into the active sites of enzymes. Despite this, there is a lack of specific published research on the evaluation of Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine analogues as modulators or inhibitors of specific enzymes like protein kinases.
Compounds with antioxidant properties can help mitigate oxidative stress implicated in various disease states. Some derivatives of the parent pyridazine heterocycle have been reported to possess antioxidant activity. mdpi.com Nevertheless, specific investigations into the antioxidant properties of the fused Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine system have not been prominently featured in the reviewed scientific literature, representing another potential avenue for future research.
Structure-Activity Relationship (SAR) Insights into Pyridazino[4,5-d]researchgate.netnih.govresearchgate.nettriazine Derivatives
The development of Structure-Activity Relationships (SAR) is crucial for optimizing the biological activity of a chemical scaffold. This process requires the synthesis and biological evaluation of a series of related analogues to determine how different substituents and structural modifications influence their potency and selectivity. Given the limited availability of published biological activity data for a range of Pyridazino[4,5-d] researchgate.netnih.govresearchgate.nettriazine derivatives, a comprehensive SAR analysis for this specific scaffold is not available in the current literature. Establishing such relationships would be contingent on future studies systematically synthesizing and testing these compounds for various biological activities.
Influence of Substituent Nature and Position on Bioactivity Profiles
The biological activity of pyridazino[4,5-d] mdpi.comresearchgate.netmdpi.comtriazine derivatives is significantly influenced by the nature and placement of various substituents on the core scaffold. Research has shown that even minor alterations to these substituents can lead to substantial changes in the bioactivity profile of the resulting compounds.
For instance, in a series of pyrazolo[4,3-e] mdpi.comresearchgate.netnih.govtriazine sulfonamide derivatives, the stereochemistry of the substituents played a crucial role in their cytotoxic effects against breast cancer cell lines. The (R)-enantiomers of these compounds consistently demonstrated slightly higher cytotoxic activity compared to their (S)-enantiomer counterparts. nih.gov This highlights the importance of stereoisomerism in the design of potent bioactive molecules.
Furthermore, the type of substituent at different positions on the heterocyclic rings can dictate the potency and selectivity of the compounds. In a study on 1,3,5-triazine derivatives targeting the 5-HT7 receptor, it was observed that substituents on the B ring of the ligands had a more significant impact on activity than those on the A ring. mdpi.com Specifically, a fluorine atom on the B ring resulted in a more metabolically stable compound. mdpi.com This suggests that strategic placement of substituents can enhance the pharmacokinetic properties of the derivatives.
The following table summarizes the influence of various substituents on the bioactivity of triazine-based compounds from different studies.
| Scaffold | Substituent Modification | Observed Effect on Bioactivity | Reference |
| Pyrazolo[4,3-e] mdpi.comresearchgate.netnih.govtriazine | (R)-enantiomer vs. (S)-enantiomer | (R)-enantiomers showed slightly higher cytotoxicity in breast cancer cells. | nih.gov |
| 1,3,5-Triazine | Fluorine on B ring vs. other halogens on A ring | Fluorine on the B ring led to greater metabolic stability and significant receptor affinity. | mdpi.com |
| Pyridazino[4,5-b]indole | Alkylation at indole (B1671886) and pyridazine nitrogens | Introduction of hydrazide groups at these positions led to promising cytotoxic activity against MCF-7 breast cancer cells. | nih.govrsc.org |
| 1,2,4-Triazine | Phenyl group at position 5 and 6 | The parent 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) showed antagonist activity at the A2A adenosine (B11128) receptor. | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netnih.govtriazine | Sulfonamide derivatives | These derivatives exhibited stronger cytotoxic activity against breast cancer cells compared to their pyrazolo[4,3-e] mdpi.comresearchgate.netnih.govtriazine precursors. | nih.gov |
Modulation of Bioactivity Through Scaffold Derivatization
The modification of the core pyridazino[4,5-d] mdpi.comresearchgate.netmdpi.comtriazine scaffold through various chemical reactions is a key strategy for modulating its biological activity. Derivatization allows for the exploration of a wider chemical space and the optimization of interactions with biological targets.
A common approach is the introduction of different functional groups through cyclization and condensation reactions. For example, starting from 4(6H)-amino-3-hydrazino-7-(thiophen-2-yl)pyridazino[3,4-e] mdpi.comresearchgate.netnih.govtriazine, a variety of fused heterocyclic systems have been synthesized. mdpi.com These reactions, utilizing bifunctional reagents, have led to the creation of novel compounds with fused tetrazine, thiadiazine, pyridine (B92270), and pyrimidine (B1678525) rings. mdpi.com
Hydrazinolysis is another important derivatization technique. In the case of pyridazino[4,5-b]indole derivatives, the conversion of mono and di-esters to their corresponding mono- and bis-hydrazides resulted in compounds with significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.govrsc.org Specifically, the introduction of the hydrazide (-CONHNH2) group was a critical step in achieving this enhanced bioactivity. nih.gov
The table below illustrates how different derivatization strategies have been used to modify triazine-based scaffolds and the resulting impact on their biological potential.
| Starting Scaffold | Derivatization Strategy | Resulting Fused/Modified Scaffold | Observed Biological Potential | Reference |
| 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] mdpi.comresearchgate.netnih.govtriazine | Cyclization with bifunctional reagents | Fused tetrazine, thiadiazine, pyridine, pyrimidine rings | Potential anticancer activity | mdpi.com |
| Pyridazino[4,5-b]indole esters | Hydrazinolysis | Mono- and bis-hydrazides | Promising cytotoxic activity against MCF-7 cells | nih.govrsc.org |
| 3-Aminopyrazolo[3,4-d]pyridazine | Diazotization and coupling with active methylene (B1212753) reagents | Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines | Antimicrobial activity | researchgate.net |
| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Reaction with hydrazine (B178648) hydrate (B1144303) | 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] mdpi.comresearchgate.netnih.govtriazine | Precursor for further derivatization | mdpi.com |
Pyridazino[4,5-d]mdpi.comresearchgate.netmdpi.comtriazine as a Privileged Structure or Building Block in Chemical Biology
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. nih.gov The s-triazine ring system, a core component of the pyridazino[4,5-d] mdpi.comresearchgate.netmdpi.comtriazine scaffold, is widely recognized as a privileged structure in medicinal chemistry. mdpi.comnih.govnih.gov Its versatility stems from its ability to be readily and sequentially functionalized at three distinct positions, allowing for the creation of diverse chemical libraries. mdpi.comnih.gov
The stability of the triazine ring, combined with the ease of introducing various nucleophiles (N, O, and S-based), makes it an ideal building block for developing compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.govnih.gov The pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine scaffold, a related bridgehead nitrogen heterocycle, is also considered a privileged template due to its demonstrated ability to yield derivatives with a broad spectrum of biological activities. nih.gov
Application in Scaffold Hopping Strategies for Novel Ligand Discovery
Scaffold hopping is a computational drug design strategy that involves replacing the core structure of a known active ligand with a novel scaffold while retaining the original biological activity. This technique is particularly useful for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
The pyridazinone scaffold, a related heterocyclic system, has been successfully employed in scaffold hopping strategies. mdpi.comsemanticscholar.org For example, in a search for novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a bioisosteric replacement/scaffold hopping approach was used, starting from the pyrimidine scaffold of a known co-crystallized ligand. mdpi.com This led to the identification of pyridazinone as a promising new scaffold for developing potent FABP4 inhibitors. mdpi.comsemanticscholar.org
Similarly, the 1,2,4-triazine scaffold has been identified through virtual screening and subsequent optimization as a potent and selective antagonist of the adenosine A2A receptor. nih.gov This demonstrates the utility of these heterocyclic systems in scaffold hopping to generate novel ligands for important therapeutic targets.
The following table provides examples of how triazine-related scaffolds have been used in scaffold hopping for ligand discovery.
| Original Scaffold | Target | Scaffold Hopping Approach | Resulting Novel Scaffold | Reference |
| Pyrimidine | Fatty Acid Binding Protein 4 (FABP4) | Bioisosteric replacement/scaffold hopping | Pyridazinone | mdpi.comsemanticscholar.org |
| Not Specified (Virtual Screening Hit) | Adenosine A2A Receptor | Optimization of a virtual screening hit | 1,2,4-Triazine | nih.gov |
Q & A
Q. What are the primary synthetic routes for Pyridazino[4,5-d][1,2,3]triazine derivatives?
The synthesis typically involves cyclization reactions or functionalization of precursor heterocycles. Key methods include:
- Diazonium salt coupling : Reaction of pyridazine diazonium salts with active methylene compounds (e.g., cyanothioacetamide) to form fused triazine rings .
- Cycloaddition strategies : Use of [6+0] fragment cyclization, such as the reaction of pyrazinedicarboxylic anhydride with oxadiazoles to form bicyclic systems .
- Substitution at the 4-position : Functionalization via nucleophilic substitution (e.g., introducing amino, methoxy, or thiol groups) using halogenated intermediates .
Q. How is the structural characterization of this compound derivatives performed?
Characterization relies on:
- Spectroscopy : H/C NMR to confirm substituent positions and ring connectivity .
- X-ray crystallography : Resolving fused-ring systems and verifying non-covalent interactions (e.g., anion-π interactions in polycyclic derivatives) .
- Mass spectrometry : Validating molecular weights and fragmentation patterns .
Q. What are the key positions for functionalization to modulate biological activity?
The 4-position is highly reactive, allowing introduction of amino, triazolyl, or alkylthio groups to enhance bioactivity . Substituents at the 7-position (e.g., benzylthio groups) influence interactions with biological targets like cannabinoid or adenosine receptors .
Q. What role does this compound play in heterocyclic chemistry?
It serves as a bicyclic scaffold bridging pyridazine and triazine systems, enabling diverse reactivity. Its electron-deficient structure facilitates participation in anion-π interactions and supramolecular assemblies .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substituent introduction?
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yields in nucleophilic substitutions .
- Catalytic systems : Use of Cu(I) catalysts for azide-alkyne cycloadditions to selectively modify triazole moieties .
- Protecting group strategies : Temporary protection of amine groups with Boc or Fmoc to direct functionalization to specific positions .
Q. How should researchers address contradictions in reported biological activities?
- Target-specific assays : Compare receptor binding affinities (e.g., cannabinoid CB2 vs. adenosine A1/A2A receptors) to identify selectivity .
- Metabolic stability studies : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from metabolic artifacts .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to correlate structure-activity relationships .
Q. What methodologies explore anion-π interactions in this compound derivatives?
- Computational modeling : DFT calculations to quantify interaction energies with anions like nitrate or chloride .
- Cocrystallization experiments : Co-crystallizing derivatives with tetrabutylammonium salts to observe anion-π motifs in crystal lattices .
- Solution-phase NMR : Titration studies to measure binding constants in solvents mimicking physiological conditions .
Q. What regulatory considerations apply to handling this compound derivatives?
- Export controls : Derivatives like 1,4,5,8-tetranitro-pyridazino[4,5-d]pyridazine (TNP) are listed under the Wassenaar Arrangement due to potential dual-use applications .
- Safety protocols : Use explosion-proof equipment when working with nitro-substituted derivatives .
- Documentation : Maintain detailed records of synthesis and disposal to comply with chemical weapons conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
